2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . One common method involves heating a mixture of 2-cyanopyrazolo[1,5-a]pyrimidine and 1,3-diphenylpropane-1,3-dione in N,N-dimethylformamide with piperidine as a catalyst under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions to break down the compound into simpler components.
Oxidation: Commonly performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Alkylation: Utilizes alkyl halides in the presence of a base to introduce alkyl groups.
Formylation: Achieved using formylating agents such as formic acid or formamide.
Nitrosation: Involves nitrosating agents like sodium nitrite under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while alkylation can produce various alkyl-substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
2-Cyanopyrazolo[1,5-a]pyrimidine: A precursor in the synthesis of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile scaffold for drug development. Its unique properties, such as high potency and selectivity towards certain molecular targets, distinguish it from other similar compounds .
Properties
CAS No. |
151449-97-7 |
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Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15N3/c1-14-12-19-20-17(15-8-4-2-5-9-15)13-18(22(19)21-14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
VANWETOHOWPBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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